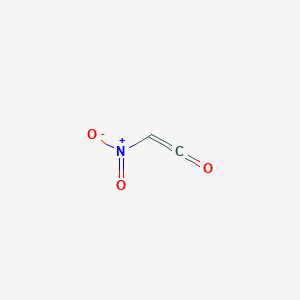![molecular formula C11H11NO B14469847 (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole CAS No. 65561-80-0](/img/structure/B14469847.png)
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole is a complex organic compound with a unique structure that combines an indene moiety with an oxazole ring
Preparation Methods
The synthesis of (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indene Moiety: This step involves the cyclization of a suitable precursor to form the indene structure.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Final Coupling: The indene and oxazole moieties are coupled under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole can be compared with other similar compounds, such as:
Indeno[1,2-d][1,3]oxazole: This compound has a similar core structure but differs in the position of the oxazole ring.
2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]thiazole: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical properties.
Indeno[2,1-d][1,3]oxazoline: This compound has an oxazoline ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the combination of the indene and oxazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
65561-80-0 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole |
InChI |
InChI=1S/C11H11NO/c1-7-12-10-6-8-4-2-3-5-9(8)11(10)13-7/h2-5,10-11H,6H2,1H3/t10-,11+/m1/s1 |
InChI Key |
JNTCQKKGCFIICF-MNOVXSKESA-N |
Isomeric SMILES |
CC1=N[C@@H]2CC3=CC=CC=C3[C@@H]2O1 |
Canonical SMILES |
CC1=NC2CC3=CC=CC=C3C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14469765.png)
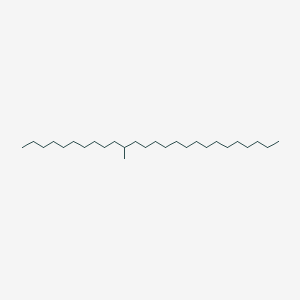
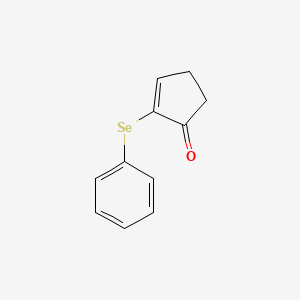

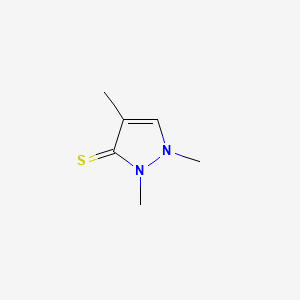
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)

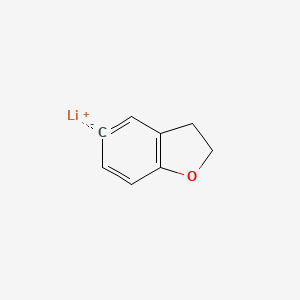

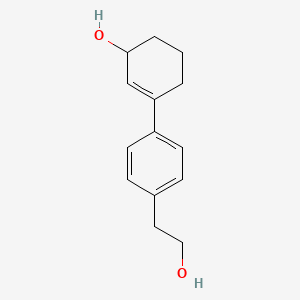
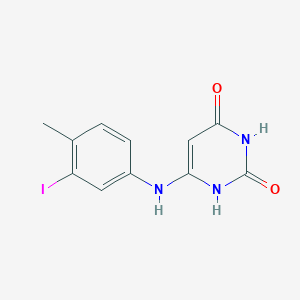

silane](/img/structure/B14469852.png)
